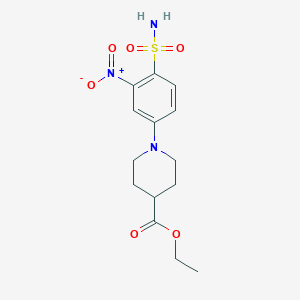
Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years . Various intra- and intermolecular reactions have been used to form different piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It’s a common structure in many pharmaceutical compounds .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely. For example, Ethyl 4-piperidinecarboxylate has a boiling point of 204 °C, a density of 1.02 g/mL at 25 °C, and is miscible with water .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Research on Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate and related compounds has led to the development of novel synthetic methodologies and characterizations. For instance, the study by Amaral (1969) introduced the 2-(p-nitrophenylthio)ethyl group for carboxyl-group protection in peptide synthesis, offering an alternative with distinct advantages for selective removal after conversion into the corresponding sulphone by treatment with alkali (Amaral, 1969).
Anticancer Activity
The potential anticancer activity of derivatives of Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate has been investigated. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, identifying compounds with significant anticancer potential relative to doxorubicin, suggesting the need for further studies to confirm their therapeutic usefulness (Rehman et al., 2018).
Molecular Docking and Enzyme Inhibition
Khalid, Rehman, and Abbasi (2014) conducted a study on N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives synthesized from ethyl piperidine-4-carboxylate. These compounds were screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, demonstrating potential as inhibitors. Molecular docking further examined their binding interactions with AChE and BChE human proteins, confirming their inhibitory potential (Khalid, Rehman, & Abbasi, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c1-2-23-14(18)10-5-7-16(8-6-10)11-3-4-13(24(15,21)22)12(9-11)17(19)20/h3-4,9-10H,2,5-8H2,1H3,(H2,15,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSFECIHFFUYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

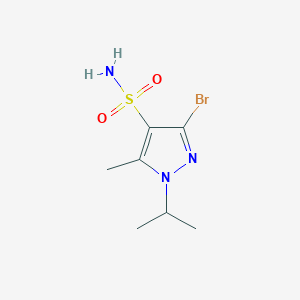
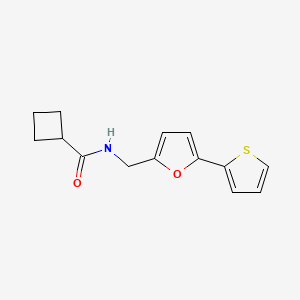
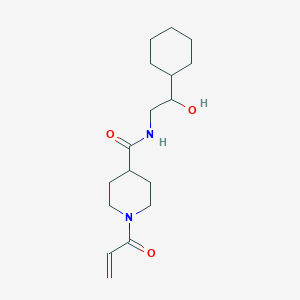
![N-[(5-Methyl-1,3-oxazol-2-yl)methyl]prop-2-enamide](/img/structure/B2683533.png)
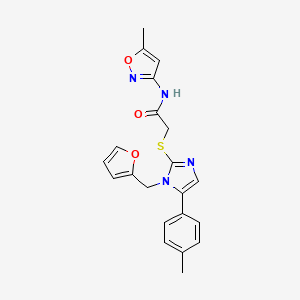
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2683536.png)
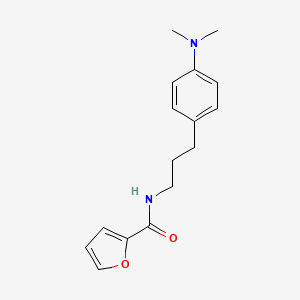
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2683539.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2683540.png)
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2683546.png)
![5-[(3-chlorophenyl)amino]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2683547.png)
![N-(4-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2683548.png)
![1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2683549.png)
